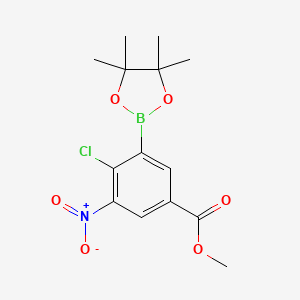

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H17BClNO6. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Acidic conditions, such as the use of hydrochloric acid or sulfuric acid, are employed.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding phenol or substituted phenol.

Applications De Recherche Scientifique

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is widely used in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the carbon-carbon bond . The boronic ester group acts as a nucleophile, attacking the palladium complex and facilitating the coupling reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-Methoxyphenylboronic acid pinacol ester

- 2-Bromo-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester

Uniqueness

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The presence of the chloro and nitro groups enhances its electrophilic character, making it a valuable reagent in various synthetic applications .

Activité Biologique

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is a derivative of boronic acids, which have gained attention in medicinal chemistry due to their diverse biological activities. This compound, characterized by its unique molecular structure, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and microbiology.

- Molecular Formula : C12H14BClN2O4

- Molecular Weight : 284.60 g/mol

- IUPAC Name : this compound

- CAS Number : [Not specified in the search results]

Antifungal Activity

Research indicates that boronic acid derivatives exhibit significant antifungal properties. In a study focusing on compounds with similar structures, it was found that certain derivatives demonstrated potent activity against Trichophyton species, which are responsible for superficial mycoses. The mechanism of action is thought to involve the inhibition of fungal cell wall synthesis and disruption of cellular processes .

Anticancer Properties

Boronic acid derivatives have also been explored for their anticancer activities. In vitro studies have shown that compounds with similar nitrophenylboronic structures can induce apoptosis in various cancer cell lines. The proposed mechanism includes the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death .

Case Studies

-

Antifungal Efficacy Against Trichophyton :

- A patent study highlighted the efficacy of related boronic acid compounds against Trichophyton, showcasing significant antifungal activity. The compound's ability to disrupt fungal growth was quantitatively assessed, demonstrating a minimum inhibitory concentration (MIC) that supports its potential use in treating fungal infections .

-

Anticancer Activity :

- In a comparative study involving various boronic acid derivatives, it was noted that those with nitro and methoxycarbonyl groups exhibited enhanced cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study provided IC50 values indicating effective concentrations required to inhibit cell proliferation significantly .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to form reversible covalent bonds with enzymes, particularly serine proteases and other nucleophilic sites, thereby inhibiting their activity.

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving p53 activation and downregulation of cyclin-dependent kinases (CDKs) .

Comparative Biological Activity Table

| Compound | Activity Type | Description |

|---|---|---|

| This compound | Antifungal | Effective against Trichophyton species with low MIC values |

| Related Boronic Acid Derivative | Anticancer | Induces apoptosis in MCF-7 and HeLa cells with specific IC50 values |

| 4-Borono-2-methylphenylboronic acid | Enzyme Inhibition | Inhibits proteasome activity leading to accumulation of pro-apoptotic factors |

Propriétés

IUPAC Name |

methyl 4-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOYQTVWLDJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.